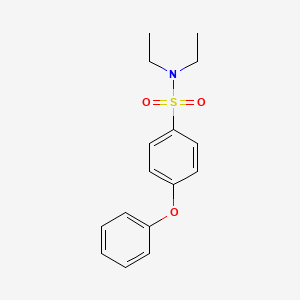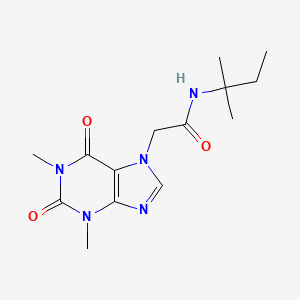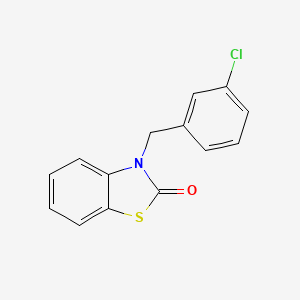
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
Vue d'ensemble
Description
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline, also known as TQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TQ belongs to a class of compounds known as quinoxalines, which have been found to exhibit a range of biological activities. In
Applications De Recherche Scientifique
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been found to exhibit neuroprotective effects. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can protect neurons against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can inhibit the growth and proliferation of cancer cells, and may have potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and anti-cancer properties, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has also been found to exhibit antioxidant and antimicrobial effects. Studies have shown that 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can scavenge free radicals and protect against oxidative damage, and can also inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been found to exhibit a range of biological activities. However, there are also limitations to its use. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is relatively unstable and can degrade over time, which can affect the reproducibility of results. In addition, the mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline. One area of research is to further elucidate the mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline, and to identify the specific signaling pathways that are modulated by the compound. Another area of research is to investigate the potential applications of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline in the treatment of neurodegenerative diseases and cancer. Finally, there is also potential for the development of novel derivatives of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline with improved stability and biological activity.
Conclusion
In conclusion, 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is a heterocyclic compound that has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has several advantages for use in lab experiments, but also has limitations due to its instability and unknown mechanism of action. Future research on 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has the potential to uncover new insights into its biological activity, and to identify novel applications for the compound in the treatment of disease.
Méthodes De Synthèse
The synthesis of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline involves the reaction of 2,5-dimethoxyaniline and benzil in the presence of a catalyst such as copper(II) acetate. The reaction proceeds via a condensation reaction, followed by cyclization to form the quinoxaline ring. The resulting product is then purified through recrystallization to yield pure 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline.
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-16-12-13-20(26-2)17(14-16)22-21(15-8-4-3-5-9-15)23-18-10-6-7-11-19(18)24-22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIONNGXRXRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325352 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,5-Dimethoxyphenyl)-3-phenylquinoxaline | |
CAS RN |
420097-35-4 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)



![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)

